molecular formula C8H5ClF2O B7964355 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one

Cat. No.: B7964355
M. Wt: 190.57 g/mol
InChI Key: JIDVAZQXWUGWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClF2O. It is a significant intermediate in organic synthesis and pharmaceutical research. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles .

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

Uniqueness: 1-(2-Chloro-3,4-difluorophenyl)ethan-1-one is unique due to the specific positioning of the chloro and difluoro groups on the phenyl ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(2-chloro-3,4-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)8(11)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDVAZQXWUGWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.